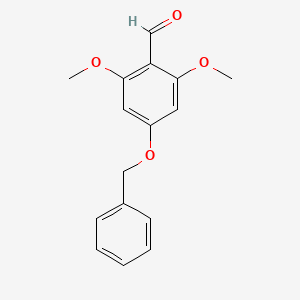

4-(benzyloxy)-2,6-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-15-8-13(9-16(19-2)14(15)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXRPWCVSRREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)OC)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404816 | |

| Record name | 4-benzyloxy-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679428-14-9 | |

| Record name | 4-benzyloxy-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 4-(Benzyloxy)-2,6-dimethoxybenzaldehyde in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and significant biological activity is paramount. Among the myriad of building blocks available to the discerning chemist, substituted benzaldehydes represent a cornerstone of synthetic strategy. This guide focuses on a particularly valuable, yet underexplored, derivative: 4-(benzyloxy)-2,6-dimethoxybenzaldehyde (CAS Number 679428-14-9). This compound, with its unique arrangement of a protected phenol and sterically hindering methoxy groups, presents a compelling platform for the generation of complex molecular architectures with therapeutic potential.

This technical guide will provide a comprehensive overview of this compound, from its rational synthesis to its emergent applications in the development of targeted therapeutics. By elucidating the causality behind experimental choices and grounding claims in verifiable data, this document aims to serve as a practical and authoritative resource for professionals in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective utilization in a research setting. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its characteristics based on the analysis of structurally related analogs.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₆H₁₆O₄ | - |

| Molecular Weight | 272.29 g/mol | - |

| Appearance | Likely a white to off-white crystalline solid | Based on analogous substituted benzaldehydes. |

| Melting Point | Estimated to be in the range of 80-120 °C | The starting material, 4-hydroxy-2,6-dimethoxybenzaldehyde, has a melting point of 225 °C (dec.)[1]. The addition of the benzyl group is expected to lower the melting point. For comparison, 4-(benzyloxy)benzaldehyde melts at 65-67 °C. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water. | General solubility trends for aromatic aldehydes with significant nonpolar character. |

| ¹H NMR (CDCl₃) | Predicted chemical shifts (δ, ppm): ~10.4 (s, 1H, CHO), 7.5-7.3 (m, 5H, Ar-H of benzyl), ~6.2 (s, 2H, Ar-H of benzaldehyde), ~5.1 (s, 2H, OCH₂Ph), ~3.9 (s, 6H, OCH₃). | Based on spectral data of 2-benzyloxy-6-methoxybenzaldehyde and other related structures[2]. The two aromatic protons on the dimethoxy-substituted ring are expected to be equivalent and appear as a singlet due to symmetry. |

| ¹³C NMR (CDCl₃) | Predicted chemical shifts (δ, ppm): ~189 (CHO), ~165 (C-O-benzyl), ~162 (C-OCH₃), 136-127 (Ar-C of benzyl), ~107 (C-CHO), ~92 (Ar-C of benzaldehyde). | Inferred from the spectra of analogous compounds, highlighting the characteristic downfield shift of the aldehyde carbon and the upfield shifts of the aromatic carbons flanked by two methoxy groups. |

| Infrared (IR) | Expected characteristic peaks (cm⁻¹): ~1685 (C=O stretch of aldehyde), ~1600, 1580 (C=C aromatic stretch), ~1250, 1030 (C-O ether stretch). | Based on the IR spectra of related benzaldehyde derivatives[3]. |

| Mass Spectrometry (EI) | Expected molecular ion (M⁺) at m/z = 272. A prominent fragment at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺) is anticipated. | Fragmentation patterns of benzylic ethers typically show a strong signal for the benzyl fragment. |

Synthesis and Mechanistic Considerations

The most logical and efficient synthetic route to this compound is through the Williamson ether synthesis, starting from the commercially available 4-hydroxy-2,6-dimethoxybenzaldehyde. This method offers high yields and operational simplicity, making it amenable to both small-scale and larger-scale preparations.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 4-hydroxy-2,6-dimethoxybenzaldehyde by a mild base, such as potassium carbonate, to form a nucleophilic phenoxide ion. This is followed by a classic SN2 substitution reaction where the phenoxide attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Detailed Experimental Protocol

Materials:

-

4-Hydroxy-2,6-dimethoxybenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxy-2,6-dimethoxybenzaldehyde (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Stir the suspension vigorously at room temperature for 15-30 minutes.

-

To the stirred suspension, add benzyl bromide (1.1-1.2 eq.) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Causality of Experimental Choices:

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions, such as the hydrolysis of the ester or aldehyde functionalities.

-

Choice of Solvent: Acetone is an excellent solvent for this reaction as it is polar aprotic, which favors SN2 reactions, and has a convenient boiling point for reflux.

-

Purification: Column chromatography is the preferred method for purification to remove any unreacted starting materials and byproducts, ensuring a high purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the benzyloxy and dimethoxy groups on the benzaldehyde scaffold makes this compound a highly valuable intermediate in the synthesis of biologically active molecules. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

As a Scaffold for Aldehyde Dehydrogenase (ALDH) Inhibitors

Recent studies have highlighted the role of aldehyde dehydrogenase 1A3 (ALDH1A3) in cancer progression and treatment resistance. The development of selective ALDH1A3 inhibitors is therefore a promising therapeutic strategy. A study on benzyloxybenzaldehyde derivatives has demonstrated their potential as potent and selective inhibitors of ALDH1A3[4]. While this study did not specifically use the 2,6-dimethoxy substituted analog, the findings suggest that the benzyloxybenzaldehyde scaffold is a promising starting point for the design of such inhibitors. The 2,6-dimethoxy substitution pattern in our title compound could be exploited to fine-tune the selectivity and pharmacokinetic properties of potential drug candidates.

Caption: Conceptual pathway for developing ALDH1A3 inhibitors.

Precursor to Bioactive Heterocycles

The aldehyde group of this compound is a gateway to a diverse range of heterocyclic systems known for their pharmacological activities. For instance, it can participate in condensation reactions to form chalcones, which are precursors to flavonoids, a class of compounds with antioxidant, anti-inflammatory, and anticancer properties[5].

Experimental Workflow for Chalcone Synthesis:

-

Condensation: In a suitable solvent such as ethanol, this compound is reacted with an appropriate acetophenone derivative in the presence of a base (e.g., NaOH or KOH).

-

Workup: The reaction mixture is typically acidified to precipitate the chalcone product.

-

Purification: The crude chalcone is purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of chalcones.

Conclusion and Future Perspectives

This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery. Its unique electronic and steric properties make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The detailed synthetic protocol and the discussion of its potential applications provided in this guide are intended to empower researchers to explore the full potential of this promising molecule. Future research efforts should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to fully delineate its structure-activity relationships and unlock its therapeutic promise.

References

-

Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]

-

Al-Majdoub, Z. R., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5823. [Link]

-

PrepChem. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. Retrieved February 18, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 4-benzyloxy-2,6-dimethoxybenzaldehyde - Exposure: Exposure Production Volumes. Retrieved February 18, 2026, from [Link]

-

University of Strathclyde. (2010, August 15). 4-(Benzyloxy)benzaldehyde. Pure. Retrieved February 18, 2026, from [Link]

-

Al-Harrasi, A., et al. (2013). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 18(4), 4338-4347. [Link]

-

Su, W., & Li, J. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, 2001(iii), 3-12. [Link]

-

Kennedy, A. R. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 8), o2110. [Link]

-

Wikipedia. (2023, December 1). 4-Hydroxybenzaldehyde. [Link]

-

Salway, A. H. (1911). CLXXII.—The synthesis of 4: 6-dimethoxy-2-β-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions, 99, 1320-1326. [Link]

- Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

Govindarajan, M., & Nagabalasubramanian, S. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. International Journal of Advanced Science and Engineering, 3(2), 434-444. [Link]

-

Tze, V. L. S., et al. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 8(1), 58-64. [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved February 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethoxybenzaldehyde. PubChem. Retrieved February 18, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,6-Dimethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved February 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(benzyloxy)-2,6-dimethoxybenzaldehyde

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 4-(benzyloxy)-2,6-dimethoxybenzaldehyde, a substituted aromatic aldehyde with potential applications as a synthetic intermediate. By dissecting the spectral features of this molecule, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for interpreting complex NMR data, thereby fostering a deeper understanding of structure-property relationships.

Molecular Architecture and its Spectroscopic Implications

This compound possesses a unique substitution pattern that gives rise to a distinct and informative NMR fingerprint. The molecule features a central benzaldehyde ring with two methoxy groups positioned ortho to the aldehyde functionality and a benzyloxy group at the para position. This arrangement creates a plane of symmetry through the C1-C4 axis of the phenyl ring, rendering the two methoxy groups and the two aromatic protons on the benzaldehyde ring chemically equivalent. Understanding this symmetry is the first step in deciphering its NMR spectra.

Figure 1. Molecular Structure of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of each proton. By analyzing the chemical shifts, integration values, and coupling patterns, a complete assignment of the proton signals can be achieved.

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring high-quality ¹H NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to ensure adequate signal dispersion and resolution.

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate for high-resolution spectra.

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Predicted ¹H NMR Data and Interpretation

Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the following ¹H NMR spectral data are predicted for this compound in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aldehyde-H | 10.4 - 10.5 | Singlet | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and its anisotropic effect. This results in a characteristic downfield shift.[1] |

| Benzyl-H (ortho) | 7.35 - 7.50 | Multiplet | 2H | The protons on the benzyl ring are influenced by the aromatic ring current and the electronic effects of the ether linkage. |

| Benzyl-H (meta, para) | 7.25 - 7.40 | Multiplet | 3H | These protons are in a relatively unperturbed aromatic environment. |

| Aromatic-H (on benzaldehyde ring) | 6.20 - 6.30 | Singlet | 2H | These two equivalent protons are significantly shielded by the two ortho-methoxy groups, which are strong electron-donating groups. The para-benzyloxy group also contributes to this shielding. |

| Methylene-H (-OCH₂-) | 5.10 - 5.20 | Singlet | 2H | The methylene protons of the benzyl group are adjacent to an oxygen atom, causing a downfield shift. |

| Methoxy-H (-OCH₃) | 3.85 - 3.95 | Singlet | 6H | The two equivalent methoxy groups give rise to a single, sharp singlet. The chemical shift is typical for methoxy groups attached to an aromatic ring. |

Causality Behind Experimental Choices: The choice of CDCl₃ as the solvent is based on its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual proton signal for referencing. A high-field instrument is preferred to resolve the multiplets of the benzyl aromatic protons and to accurately determine their coupling constants.

Figure 2. Experimental workflow for ¹H NMR analysis.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of non-equivalent carbon atoms and their electronic environments. Due to the molecule's symmetry, several carbon signals will represent two equivalent carbons.

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is necessary.

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum of singlets.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, which have longer relaxation times.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR, with the ¹³C spectrum being referenced to the CDCl₃ solvent signal at 77.16 ppm.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts for this compound are summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Aldehyde C=O | 190 - 192 | The carbonyl carbon of an aldehyde is highly deshielded and typically appears in this downfield region.[2] |

| Aromatic C-O (C4) | 162 - 164 | This quaternary carbon is attached to the electron-donating benzyloxy group, causing a significant downfield shift. |

| Aromatic C-O (C2, C6) | 158 - 160 | These two equivalent quaternary carbons are attached to the electron-donating methoxy groups, resulting in a downfield shift. |

| Benzyl Aromatic C-O (C1') | 136 - 138 | The ipso-carbon of the benzyl ring attached to the ether oxygen. |

| Benzyl Aromatic CH (C2', C3', C4', C5', C6') | 127 - 129 | The five carbons of the benzyl ring typically resonate in this region. |

| Aromatic C-CHO (C1) | 115 - 117 | This quaternary carbon is shielded by the two ortho-methoxy groups. |

| Aromatic CH (C3, C5) | 90 - 92 | These two equivalent carbons are strongly shielded by the ortho- and para- oxygen-containing substituents. |

| Methylene -OCH₂- | 70 - 72 | The methylene carbon is deshielded by the adjacent oxygen atom. |

| Methoxy -OCH₃ | 55 - 57 | The two equivalent methoxy carbons appear as a single, intense signal in a typical region for aromatic methoxy groups.[3] |

Trustworthiness through Self-Validation: The consistency between the ¹H and ¹³C NMR data provides a self-validating system. For instance, the presence of a single signal for the two methoxy groups in both spectra confirms the molecule's symmetry. Furthermore, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be employed to unequivocally correlate the proton and carbon signals, further solidifying the structural assignment.

Sources

A Methodological Guide to Determining the Solubility of 4-(Benzyloxy)-2,6-dimethoxybenzaldehyde in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active compound is a critical physicochemical parameter that governs its behavior in chemical reactions, purification processes, and formulation development.[1] For a molecule like 4-(benzyloxy)-2,6-dimethoxybenzaldehyde, a substituted aromatic aldehyde, understanding its solubility profile across a range of organic solvents is fundamental for its application in organic synthesis and medicinal chemistry. This guide presents a comprehensive, methodology-focused framework for the systematic determination of its solubility. Eschewing a simple data sheet for a more instructive approach, this document provides the theoretical principles, detailed experimental protocols, and data analysis workflows required to generate reliable and reproducible solubility data. We detail the gold-standard isothermal equilibrium method, complemented by analytical quantification using UV-Vis spectroscopy, to empower researchers to accurately characterize this compound and others like it.

Introduction: The Significance of Solubility

This compound is a complex organic molecule featuring a central benzaldehyde core modified with two methoxy groups and a bulky benzyloxy substituent. These functional groups dictate its polarity, hydrogen bonding capability, and ultimately, its interaction with various solvents. The solubility of such a compound is not a mere physical constant but a crucial factor that influences reaction kinetics, dictates the choice of solvent for recrystallization and purification, and is a primary consideration in the preformulation stages of drug development.[1] Poor solubility can impede absorption and bioavailability, leading to challenges in developing effective therapeutics.[2] This guide, therefore, provides the foundational knowledge and practical steps to meticulously characterize the solubility of this target molecule.

Theoretical Principles: Predicting Solubility Behavior

The adage "like dissolves like" serves as a useful starting point for predicting solubility.[3] This principle is based on the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.[3]

-

Molecular Structure Analysis : The structure of this compound reveals several key features:

-

Aromatic Rings : The two phenyl rings (one from the benzaldehyde core and one from the benzyl group) are nonpolar and will favor interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.

-

Ether Linkages (-O-CH₃, -O-CH₂-Ph) : The oxygen atoms in the methoxy and benzyloxy groups are capable of acting as hydrogen bond acceptors. They introduce polarity to the molecule.

-

Aldehyde Group (-CHO) : The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

-

Solvent Classes :

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the ether and aldehyde oxygens can accept hydrogen bonds, the lack of a hydrogen bond donor on the target molecule suggests that solubility might be moderate.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them. They are often excellent solvents for a wide range of organic molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large nonpolar surface area of the two phenyl rings suggests some solubility in these solvents, particularly in aromatic solvents like toluene due to potential π-π interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide array of organic compounds. Qualitative data suggests 4-benzyloxy-3-methoxybenzaldehyde (a closely related compound) is soluble in chloroform and methanol.[4][5][6]

-

Physicochemical Properties of the Solute

A prerequisite to any experimental work is the characterization of the starting material. The properties for the closely related compound Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) are well-documented and provide a useful reference.[7][8]

| Property | Value (for Syringaldehyde) | Significance for Solubility Studies |

| Molecular Formula | C₉H₁₀O₄ | Influences molecular weight and polarity. |

| Molecular Weight | 182.17 g/mol [7] | Required for converting mass-based solubility (mg/mL) to molarity (mol/L). |

| Appearance | Crystalline Solid[5] | The physical form is critical; solubility must be determined for a specific, stable crystalline form (polymorph).[9] |

| Melting Point | 110 - 113 °C[7] | A sharp melting point indicates high purity. Impurities can significantly alter solubility. |

Note: Specific data for this compound should be obtained from the supplier's Certificate of Analysis.

A Validated Workflow for Quantitative Solubility Determination

Generating accurate solubility data requires a robust and reproducible methodology. The isothermal equilibrium method is the gold standard for determining thermodynamic solubility, as it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[2][10]

Detailed Experimental Protocol: Isothermal Equilibrium Method

This protocol is designed to be a self-validating system, ensuring that thermodynamic equilibrium is achieved.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps

-

Orbital shaker or vial roller system in a temperature-controlled environment

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC-UV system

Step-by-Step Methodology:

-

Preparation of Stock Vials:

-

To a series of 2 mL glass vials, add an excess amount of this compound (e.g., ~10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Causality Check: Adding excess solid is critical to ensure the resulting solution is saturated, which is the definition of thermodynamic solubility.[11]

-

-

Solvent Addition:

-

Carefully add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or roller system within a temperature-controlled chamber (e.g., 25 °C).

-

Agitate the suspensions for a minimum of 24 hours. For some compounds, 48 or even 72 hours may be necessary to reach full equilibrium.[10]

-

Causality Check: Continuous agitation ensures maximum surface area contact between the solute and solvent, facilitating dissolution. A prolonged equilibration time is necessary to ensure the system reaches a thermodynamic minimum, where the rate of dissolution equals the rate of precipitation.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).

-

Causality Check: Any suspended solid particles in the sample taken for analysis will lead to an overestimation of solubility. Both sedimentation and filtration are crucial for accuracy.

-

-

Sample Collection:

-

Carefully draw the clear supernatant using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

-

-

Sample Analysis (Quantification):

-

The concentration of the dissolved solid in the clear, filtered saturated solution must now be determined. UV-Vis spectroscopy is a rapid and effective method.[12][13]

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent.[14] Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot Absorbance vs. Concentration to generate a linear calibration curve (y = mx + c).[14]

-

Analyze the Sample: Dilute the saturated solution sample with the same solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance and use the curve's equation to calculate the concentration.[15]

-

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | Nonpolar | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar (Aromatic) | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Halogenated | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] |

This table should be populated with the data generated from the protocol in Section 4.0.

Safety and Handling

Proper laboratory safety practices are mandatory when handling this compound and organic solvents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and solvent-resistant gloves.[16][17]

-

Ventilation: All handling of organic solvents and the solid compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes.[17] In case of contact, rinse immediately and thoroughly with water. Do not breathe dust.[4]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has outlined a rigorous, first-principles approach to determining the solubility of this compound. By focusing on the validated isothermal equilibrium method and proper analytical quantification, researchers can generate high-quality, reliable data. This information is invaluable for guiding decisions in synthetic route optimization, purification strategy, and the formulation of new chemical entities. The principles and protocols described herein are broadly applicable and serve as a robust framework for the solubility characterization of a wide range of organic compounds.

References

- Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis.

- PROAnalytics, LLC. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS).

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- ChemBK. (2024, April 9). 4-Benzyloxy-3-methoxybenzaldehyde.

- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.

- YouTube. (2024, July 3). UV–Vis Spectroscopy: Determining Unknown Concentration Using Excel (Calibration Curve Method).

- InstaNANO. (n.d.). Concentration Calculation From UV Vis Absorbance.

- Reyes-Coronado, D., et al. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Benzyloxybenzaldehyde.

- ChemicalBook. (n.d.). 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020). The Importance of Solubility for New Drug Molecules. Journal of Drug Delivery Science and Technology, 56, 101581.

- Thermo Scientific Chemicals. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde, 98%.

- Pharmatutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Palmer, D. S., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- TCI Chemicals. (2025, June 11). SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde.

- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - 4-hydroxy-3,5-dimethoxybenzaldehyde.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,6-Dimethoxybenzaldehyde.

- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. evotec.com [evotec.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chembk.com [chembk.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 13. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 14. youtube.com [youtube.com]

- 15. instanano.com [instanano.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Stability and storage conditions for 4-(benzyloxy)-2,6-dimethoxybenzaldehyde

[1][2]

Executive Summary

4-(Benzyloxy)-2,6-dimethoxybenzaldehyde is a specialized electron-rich aromatic aldehyde used primarily as an intermediate in the synthesis of bioactive heterocycles (e.g., flavones, 1,4-dihydropyridines) and in solid-phase organic synthesis (SPOS).[1][2]

Due to the synergistic electron-donating effects of the three oxygenated substituents (two methoxy, one benzyloxy), the aldehyde moiety is highly susceptible to autoxidation , rapidly degrading into the corresponding carboxylic acid (4-(benzyloxy)-2,6-dimethoxybenzoic acid) upon exposure to atmospheric oxygen.[1][2] Furthermore, the benzyloxy ether linkage introduces specific sensitivity to strong acids and hydrogenolysis conditions.[2]

Critical Storage Directive: This compound must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C , strictly protected from light.

Physicochemical Profile

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water |

| Precursor CAS | [22080-96-2] (4-Hydroxy-2,6-dimethoxybenzaldehyde) |

| Key Functional Groups | Aldehyde (C-1), Methoxy (C-2, C-6), Benzyloxy (C-4) |

Stability Mechanisms & Degradation Pathways[1][3]

Autoxidation (The Primary Threat)

The electron-rich nature of the benzene ring activates the aldehyde carbonyl hydrogen towards radical abstraction.[1][2]

-

Initiation: Trace metals or light generate a radical at the carbonyl carbon.[1][2]

-

Propagation: This radical reacts with atmospheric oxygen to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule, creating a peracid (perbenzoic acid derivative).[2]

-

Termination/Conversion: The peracid reacts with another equivalent of aldehyde to form two equivalents of the carboxylic acid (Baeyer-Villiger type oxidation).[1]

Impact: Purity can drop from >98% to <90% within days if stored in air at room temperature.[1][2]

Acid Sensitivity (The Benzyloxy Linkage)

While the methoxy groups are relatively robust, the benzyl ether at the C-4 position is acid-labile.[1][2]

-

Strong Acids (TFA, HBr): Will cleave the benzyl group, reverting the molecule to the phenolic precursor (4-hydroxy-2,6-dimethoxybenzaldehyde).[1][2]

-

Lewis Acids: May cause debenzylation during complexation steps if not carefully controlled.[1][2]

Photostability

Aromatic aldehydes can undergo photochemical disproportionation or acceleration of autoxidation under UV/visible light.[1][2] The conjugated system absorbs UV light, potentially leading to radical formation.[2]

Caption: Primary degradation pathways showing conversion to carboxylic acid via oxidation and phenol via hydrolysis.[1]

Storage & Handling Protocols

The "Golden Standard" Storage Workflow

To maintain purity >97% over long durations (6+ months), follow this strict protocol.

| Parameter | Specification | Rationale |

| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent autoxidation.[1] Argon is preferred (heavier than air).[1][2] |

| Temperature | 2°C to 8°C | Slows kinetic rate of radical propagation. |

| Container | Amber Glass Vial | Blocks UV/Vis light to prevent photo-initiation.[1] |

| Sealing | Parafilm + Desiccator | Prevents moisture ingress (hydrolysis risk) and gas exchange. |

Handling Procedure (Step-by-Step)

-

Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid.[2]

-

Sampling: Open the vial in a fume hood. If possible, sample under a blanket of inert gas.[2]

-

Resealing: Immediately purge the headspace of the vial with a gentle stream of Argon or Nitrogen before screwing the cap back on.[2] Seal the cap junction with Parafilm.[1][2]

-

Solvent Choice: If preparing a stock solution, use anhydrous solvents (DCM, DMSO) and use immediately.[2] Do not store solutions for extended periods unless frozen (-20°C) and degassed.[1]

Caption: Operational workflow for receiving, storing, and accessing the compound to maximize shelf-life.

Quality Re-Qualification

Before using stored material in critical steps (e.g., library synthesis), verify purity.[2]

1H-NMR Diagnostic Signals (CDCl₃):

-

Aldehyde Proton (Target): Look for a sharp singlet at ~10.0 - 10.5 ppm .[1]

-

Carboxylic Acid (Impurity): A broad singlet >11 ppm indicates oxidation.[1]

-

Phenolic Proton (Impurity): If the benzyl group has cleaved, a singlet at ~6.0-6.5 ppm (exchangeable) may appear, and the aromatic region will shift.[2]

Acceptance Criteria:

References

-

Synthesis & Precursor Data: "Preparation 47: 4-Benzyloxy-2,6-dimethoxybenzaldehyde." European Patent EP1440966A1.[1][2][3] (Describes synthesis from 2,6-dimethoxy-4-hydroxybenzaldehyde and benzyl bromide).

-

General Stability of Electron-Rich Aldehydes: "Efficient and Rapid Method for the Oxidation of Electron-Rich Aromatic Aldehydes to Carboxylic Acids." Synthetic Communications, 36: 679–683, 2006.[2][4] (Establishes the high susceptibility of methoxy-benzaldehydes to oxidation).

-

Polymer-Bound Variant: "4-Benzyloxy-2,6-dimethoxybenzaldehyde, polymer-bound." Sigma-Aldrich Product Data. (Confirming the structural stability profile in solid phase).

-

Related Compound Safety: "Safety Data Sheet: 4-Benzyloxy-3-methoxybenzaldehyde." Thermo Fisher Scientific.[1][2] (Used for comparative safety and handling of benzyloxy-benzaldehyde class).[1]

4-(benzyloxy)-2,6-dimethoxybenzaldehyde safety data sheet (SDS) information

Executive Summary

4-(Benzyloxy)-2,6-dimethoxybenzaldehyde is a specialized organic intermediate primarily utilized in Solid-Phase Peptide Synthesis (SPPS) . It serves as the functional core of the Backbone Amide Linker (BAL) strategy, allowing for the synthesis of C-terminal modified peptides (e.g., aldehydes, thioesters) and cyclic peptides.

This guide provides a comprehensive technical profile, synthesizing safety data, synthesis protocols, and application workflows. While often encountered as a polymer-bound reagent, this document details the properties and handling of the free aldehyde intermediate used to functionalize resins.

Identification & Physicochemical Characterization

| Parameter | Detail |

| Chemical Name | This compound |

| Synonyms | 4-Benzyloxy-2,6-dimethoxy-benzaldehyde; O-Benzyl-BAL-Aldehyde |

| CAS Number | Not widely listed for free base; Derivative of 22080-96-2 (4-Hydroxy precursor) |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |

| Melting Point | 110–115 °C (Estimated based on structural analogs) |

| Reactivity Profile | Air Sensitive (Oxidizes to carboxylic acid); Acid Labile (Ether linkage) |

Structural Integrity

The molecule features a benzaldehyde core flanked by two methoxy groups at the 2,6-positions (providing steric bulk and electron donation) and a benzyloxy group at the 4-position. This substitution pattern renders the aldehyde highly electron-rich, facilitating reductive amination—a key step in BAL resin loading.

Hazards Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) with 4-hydroxy-2,6-dimethoxybenzaldehyde and general benzaldehyde derivatives.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Cat. 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation. | H335 |

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Synthesis Protocol: Free Aldehyde Preparation

This protocol describes the synthesis of the free aldehyde from the commercially available precursor 4-hydroxy-2,6-dimethoxybenzaldehyde.

Reagents Required[2][3][4][5]

-

Precursor: 4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS: 22080-96-2)

-

Reagent: Benzyl Bromide (BnBr)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous

-

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve 4-hydroxy-2,6-dimethoxybenzaldehyde (1.0 eq) in anhydrous ACN (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 eq) to the solution. The suspension may turn yellow due to phenoxide formation. Stir at room temperature for 15 minutes.

-

Alkylation: Dropwise add Benzyl Bromide (1.1 eq) via syringe.

-

Reflux: Heat the mixture to reflux (80–82 °C for ACN) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Cool reaction to room temperature.

-

Filter off solid inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the This compound .

Synthesis Pathway Diagram

Figure 1: Synthetic pathway for the benzylation of the 4-hydroxy precursor.

Application: Backbone Amide Linker (BAL) Strategy

The primary utility of this compound is in the functionalization of resins for Backbone Amide Linker (BAL) synthesis.[1][2] This strategy anchors the peptide via the backbone nitrogen, leaving the C-terminus free for modification.[3]

Mechanism of Action

-

Resin Loading: The aldehyde is attached to a solid support (e.g., via a carboxyl handle if the benzyloxy group is replaced by a linker arm, or used directly if the resin is functionalized).

-

Reductive Amination: An amino acid (or amine) is reacted with the aldehyde to form a Schiff base, which is reduced (using NaBH₃CN) to a secondary amine.

-

Acylation: The secondary amine is acylated with the next Fmoc-amino acid (using HATU/HOAt) to form the "Backbone Amide" linkage.

-

Elongation: Standard SPPS continues.

-

Cleavage: Acidolytic cleavage (TFA) releases the peptide.

BAL Workflow Diagram

Figure 2: The Backbone Amide Linker (BAL) strategy utilizing the 2,6-dimethoxybenzaldehyde core.

Handling, Storage, and Emergency Response

Storage Conditions

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen). The aldehyde is susceptible to autoxidation to the corresponding benzoic acid.

-

Temperature: Refrigerate (2–8 °C ).

-

Container: Tightly sealed, amber glass vials to protect from light.

Emergency Response Protocols

| Scenario | Protocol |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses. Consult a physician. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER immediately. |

| Fire | Use Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide. |

References

-

Jensen, K. J., et al. (1998). "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides." Journal of the American Chemical Society.

-

Sigma-Aldrich. (2024). "Product Specification: 4-Benzyloxy-2,6-dimethoxybenzaldehyde, polymer-bound." Merck KGaA.

-

PubChem. (2024). "Compound Summary: 4-Hydroxy-2,6-dimethoxybenzaldehyde (Precursor)." National Library of Medicine.

-

Alsina, J., et al. (1999). "Solid-Phase Synthesis of C-Terminal Modified Peptides." Biopolymers.

Sources

Technical Deep Dive: Polymer-Bound 4-(Benzyloxy)-2,6-Dimethoxybenzaldehyde (FDMP Resin)

Executive Summary

Polymer-bound 4-(benzyloxy)-2,6-dimethoxybenzaldehyde, commonly known as FDMP Resin or a variant of the BAL (Backbone Amide Linker) Resin , is a specialized solid-phase support designed for the immobilization of amines and the synthesis of C-terminal modified peptides, secondary amides, and N-substituted heterocycles.

Unlike standard acid-labile resins (e.g., Wang or Rink Amide) that anchor substrates via esters or amides, this resin utilizes a reductive amination strategy to anchor primary amines. The unique 2,6-dimethoxy substitution pattern on the benzaldehyde core provides high electron density, rendering the resulting benzylamine linkage susceptible to cleavage by trifluoroacetic acid (TFA), releasing the target molecule with high purity.

Nomenclature & Chemical Identity

Accuracy in nomenclature is critical due to the existence of structural isomers (e.g., syringaldehyde derivatives) that possess significantly different acid labilities.

| Descriptor | Value / Detail |

| IUPAC Name | Polymer-bound this compound |

| Common Acronym | FDMP Resin (Formyl-Dimethoxy-Phenoxymethyl Polystyrene) |

| Trade Synonyms | BAL Resin (broad category); 4-Formyl-3,5-dimethoxyphenoxymethyl polystyrene |

| CAS Number | 151896-98-9 (Generic for benzyloxybenzaldehyde polymer-bound forms; check specific supplier CoA) |

| Core Function | Backbone Amide Linker (BAL) for amine immobilization |

| Loading Capacity | Typically 1.0 – 1.5 mmol/g |

⚠️ Technical Note: The "Syringaldehyde" Misnomer

Some catalogs loosely list "Syringaldehyde, polymer-bound" as a synonym. This is chemically imprecise and potentially misleading.

-

Syringaldehyde is 4-hydroxy-3,5-dimethoxybenzaldehyde (Methoxy groups are meta to the aldehyde).

-

FDMP Resin is derived from 4-hydroxy-2,6-dimethoxybenzaldehyde (Methoxy groups are ortho to the aldehyde). Impact: The ortho-methoxy groups in FDMP are essential for stabilizing the benzylic cation during TFA cleavage. A true syringaldehyde-derived resin would be significantly less acid-labile and difficult to cleave.

Structural Analysis & Mechanism

The utility of FDMP resin relies on the electronic properties of the linker.

The Linker System

The linker consists of a benzaldehyde moiety attached to the polystyrene backbone via an ether linkage at the para position. The key feature is the presence of two methoxy groups at the 2 and 6 positions relative to the formyl group.

Mechanism of Action:

-

Anchoring: An amine (

) reacts with the aldehyde to form an imine, which is reduced (e.g., by -

Functionalization: The secondary amine is acylated (forming a tertiary amide). This "backbone" attachment allows for further elongation or cyclization.

-

Cleavage: Upon treatment with TFA, the high electron density provided by the ortho-methoxy groups stabilizes the formation of a resonance-stabilized benzylic cation on the resin, facilitating the release of the final amide product.

Visualizing the Pathway

The following diagram illustrates the reaction pathway from loading to cleavage.

Figure 1: The FDMP resin workflow. The 2,6-dimethoxy substitution is crucial for the final acid cleavage step.

Experimental Protocols

These protocols are designed for a standard 100-200 mesh FDMP resin (1.0–1.5 mmol/g loading).

Loading: Reductive Amination

This step anchors the primary amine to the resin.

Reagents:

-

Primary Amine (1.5 – 2.0 equivalents relative to resin loading)

-

Sodium Triacetoxyborohydride (

) (2.0 – 3.0 equivalents) -

Solvent: 1% Acetic Acid in DMF or DCM/MeOH (1:1)

Protocol:

-

Swelling: Place resin in a solid-phase reaction vessel. Swell in DMF for 30 minutes. Drain.

-

Imine Formation: Add a solution of the Primary Amine in the chosen solvent (approx. 10 mL/g resin). Shake for 1 hour at room temperature.

-

Tip: For unreactive amines, adding trimethyl orthoformate (TMOF) as a water scavenger can drive imine formation.

-

-

Reduction: Add

directly to the suspension. Shake for 4–16 hours at room temperature.-

Validation: Perform a chloranil test. A positive result (blue staining of beads) indicates the presence of secondary amines, confirming successful loading.

-

-

Washing: Drain and wash sequentially with DMF (3x), MeOH (3x), and DCM (3x).

Acylation (Optional)

If synthesizing amides or peptides, the anchored secondary amine must be acylated.

Reagents:

-

Carboxylic Acid / Acyl Chloride

-

Coupling Reagent (e.g., HATU, DIC) or Base (DIPEA/Pyridine for acid chlorides)

Protocol:

-

Swell the amine-loaded resin in DCM or DMF.[2]

-

Add Acyl Chloride (5 eq) and DIPEA (10 eq) in DCM.

-

Shake for 2–4 hours.

-

Validation: Perform a chloranil test. A negative result (colorless beads) indicates complete conversion of the secondary amine to the tertiary amide.

Cleavage

The acid-labile linkage releases the product upon treatment with high-concentration TFA.

Cocktail:

-

95% Trifluoroacetic Acid (TFA)[3]

-

2.5% Triisopropylsilane (TIPS) (Scavenger)

-

2.5% Water (

)

Protocol:

-

Wash the resin thoroughly with DCM to remove any basic residues (DMF/Piperidine) which can inhibit cleavage.

-

Add the Cleavage Cocktail (10 mL/g resin).

-

Shake for 1–2 hours at room temperature.

-

Note: The 2,6-dimethoxy system cleaves relatively quickly compared to standard Merrifield resins, but ensure sufficient time for diffusion.

-

-

Filter the resin and collect the filtrate.[4]

-

Precipitate the product by adding cold diethyl ether (10x volume) or concentrate under reduced pressure.

Applications & Comparison

FDMP vs. Standard BAL Resin

While both resins serve similar functions, the structural differences dictate their specific utility.

| Feature | FDMP Resin | Standard BAL Resin (Spacer) |

| Linker Structure | Direct ether or Methyl spacer | Valeric acid or similar long spacer |

| Acid Sensitivity | High (Cleaves in 1-2h) | Moderate (May require longer) |

| Steric Environment | More hindered (close to polymer) | Less hindered (flexible spacer) |

| Best For | Small molecule synthesis, simple amides | Large peptides, hindered amines |

Key Applications

-

Combinatorial Libraries: Synthesis of secondary amide libraries where the R-group is varied via the amine input.

-

Peptide Mimetics: Synthesis of reduced peptide bonds (

) or N-alkylated peptides. -

Heterocycle Synthesis: Precursor for diketopiperazines and benzodiazepines where the backbone nitrogen is anchored.

References

-

Boojamra, C. G., et al. (1995). "Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality." Journal of Organic Chemistry, 60(18), 5742–5743. Link

-

Jensen, K. J., et al. (1998). "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides." Journal of the American Chemical Society, 120(22), 5441–5452. Link

-

Sigma-Aldrich. "Product Specification: 4-Benzyloxy-2,6-dimethoxybenzaldehyde, polymer-bound." Merck KGaA. Link

- Kay, C., et al. (2001). "The synthesis of secondary amines on solid support: A comparative study of reductive amination conditions." Biotechnology and Bioengineering, 71(2), 110-118.

Sources

The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers

Introduction

Dimethoxybenzene derivatives, a class of organic compounds featuring a benzene ring substituted with two methoxy groups, represent a privileged scaffold in medicinal chemistry and drug discovery. The isomeric arrangement of these methoxy groups (1,2-, 1,3-, and 1,4-), in conjunction with a diverse array of other substituents on the aromatic ring, gives rise to a vast chemical space of molecules with a broad spectrum of biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and antioxidant effects, positioning them as compelling candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of dimethoxybenzene derivatives, with a focus on their mechanisms of action, quantitative structure-activity relationships, and detailed experimental protocols for their evaluation.

I. Anticancer Activity

A significant body of research has highlighted the potential of dimethoxybenzene derivatives as potent anticancer agents. Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A. Prominent Anticancer Dimethoxybenzene Derivatives

Several dimethoxybenzene derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.

-

Eugenol (4-allyl-2-methoxyphenol): This natural product, abundant in clove oil, has shown anticancer activity against breast cancer, leukemia, and cervical cancer cells.[1][2][3][4] It has been shown to induce apoptosis, trigger cell cycle arrest at the G2/M phase, and increase reactive oxygen species (ROS) levels within cancer cells.[1][5]

-

Combretastatins: These stilbene derivatives, originally isolated from the African bushwillow Combretum caffrum, are potent antimitotic agents.[6][7] Combretastatin A-4, a prominent member of this family, inhibits tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest and disruption of tumor vasculature.[6][7]

-

Stilbene Derivatives: A number of synthetic stilbene derivatives containing dimethoxybenzene moieties have been developed and evaluated for their anticancer properties.[8][9] These compounds often exhibit potent cytotoxicity against various cancer cell lines, inducing apoptosis and cell cycle arrest.[8][10]

B. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected dimethoxybenzene derivatives against various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Eugenol | MCF-7 (Breast) | 22.75 | [1][5] |

| Eugenol | MDA-MB-231 (Breast) | 15.09 | [1][5] |

| Eugenol | HL-60 (Leukemia) | 23.7 | [3] |

| Eugenol | K562 (Leukemia) | 16.7 | [4] |

| 2,3′-dihydroxy-5′-methoxystilbene | A549 (Lung) | 57.68 (24h) | [10] |

| 2,3′-dihydroxy-5′-methoxystilbene | H23 (Lung) | 44.79 (24h), 23.39 (48h) | [10] |

| 2,3′-dihydroxy-5′-methoxystilbene | H460 (Lung) | 51.14 (24h), 24.20 (48h) | [10] |

| Stilbene Derivative 4c | MCF-7 (Breast) | 22.24 | [11] |

| Stilbene Derivative 4c | HeLa (Cervical) | 27.43 | [11] |

C. Key Signaling Pathways and Mechanisms of Action

Many dimethoxybenzene derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. Eugenol, for instance, has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][5] This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.[1][4]

Caption: Proposed mechanism of apoptosis induction by dimethoxybenzene derivatives.

Combretastatins and other stilbene-based dimethoxybenzene derivatives are known to target the microtubule network, a critical component of the cytoskeleton involved in cell division.[6][12] By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules.[6][7] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis.[12]

Caption: Inhibition of tubulin polymerization by combretastatin A-4.

D. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[13]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the dimethoxybenzene derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Experimental workflow for the MTT cell viability assay.

II. Antimicrobial Activity

Dimethoxybenzene derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi.

A. Notable Antimicrobial Dimethoxybenzene Derivatives

-

Eugenol: Exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[16][17]

-

N'-Benzylidene-3,4-dimethoxybenzohydrazides: This class of synthetic derivatives has shown promising antibacterial and antifungal activities.[13]

-

3,4-Dimethoxy-β-nitrostyrene Derivatives: These compounds have demonstrated potential as antifungal agents, particularly against Candida albicans.[18][19][20]

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[21][22]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Eugenol | Escherichia coli | 125 | [23] |

| 3,4-dimethoxy-β-nitrostyrene derivative 4 | Candida albicans | 32-128 | [18][19][20] |

| 3,4-dimethoxy-β-nitrostyrene derivative 7 | Candida albicans | 32-128 | [18][19][20] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide 4a | Staphylococcus aureus | 26.11 µM | [24] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide 4h | Salmonella typhi | 12.07 µM | [24] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide 4i | Acinetobacter baumannii | 11.64 µM | [24] |

C. Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many dimethoxybenzene derivatives, particularly eugenol, involves the disruption of the microbial cell membrane.[17] The hydrophobic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[17] Additionally, eugenol can inhibit the activity of essential microbial enzymes, such as amylase and protease, further contributing to its antimicrobial effects.[18]

Caption: Proposed mechanism of antibacterial action of eugenol.

D. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[22][25]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the dimethoxybenzene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[22]

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL).[22] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[22]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without the antimicrobial agent) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Reading of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

III. Antioxidant Activity

Many dimethoxybenzene derivatives, especially those with phenolic hydroxyl groups, exhibit significant antioxidant properties by scavenging free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

A. Quantitative Data: Antioxidant Assays

The antioxidant capacity of dimethoxybenzene derivatives is commonly evaluated using various in vitro assays.

| Compound | Assay | IC50 / EC50 | Reference |

| Eugenol | DPPH Radical Scavenging | 0.1967 mg/mL | [2] |

| Eugenol | ABTS Radical Scavenging | 0.1492 mg/mL | [2] |

| 3,7-Dihydroxyflavone | DPPH Radical Scavenging | 65 µM | [26] |

| Butanol fraction of Macaranga hypoleuca | FRAP | 0.48 µg/mL | [27] |

B. Mechanism of Antioxidant Action

Dimethoxybenzene derivatives with free hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this radical scavenging activity.[26] The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance at 517 nm is measured.

C. Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow.[26]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[26]

-

Test Compound: Prepare a stock solution of the dimethoxybenzene derivative in a suitable solvent and make serial dilutions to various concentrations.

-

Positive Control: Prepare a solution of a standard antioxidant (e.g., ascorbic acid or gallic acid).

-

-

Assay Procedure (in a 96-well plate):

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[26][28]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[26][28]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:

-

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[28]

Caption: Workflow for the DPPH radical scavenging assay.

IV. Anti-inflammatory Activity

Several dimethoxybenzene derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

A. Quantitative Data: COX-2 Inhibition

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| 2-(Trimethoxyphenyl)-thiazole A3 | ~25 | 9.24 | [29] |

| 1,3-Dihydro-2H-indolin-2-one 4e | 2.35 | - | [30] |

| 1,3-Dihydro-2H-indolin-2-one 9h | 2.422 | - | [30] |

| Pyrazole Derivative 36 | 1.13 | 7.84 | [31] |

| Pyrazole Derivative 37 | 1.03 | 8.21 | [31] |

B. Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. By selectively inhibiting COX-2, certain dimethoxybenzene derivatives can reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory effects with potentially fewer gastrointestinal side effects associated with non-selective COX inhibitors.

Caption: Inhibition of the COX-2 pathway by dimethoxybenzene derivatives.

V. Conclusion and Future Perspectives

Dimethoxybenzene derivatives represent a remarkably versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies, which often highlight the importance of the positioning of the methoxy groups and the nature of other substituents, provide a rational basis for the design of more potent and selective derivatives.

Future research in this area should focus on several key aspects. A more comprehensive evaluation of the in vivo efficacy and safety of the most promising derivatives is crucial to translate the in vitro findings into clinical applications. Further elucidation of the molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways, will enable a more targeted approach to drug design. The application of modern drug delivery technologies, such as nanoformulations, could also enhance the bioavailability and therapeutic index of these compounds. Continued exploration of the vast chemical space of dimethoxybenzene derivatives, guided by computational modeling and high-throughput screening, is likely to uncover new lead compounds with improved pharmacological profiles for the treatment of a wide range of human diseases.

VI. References

-

Al-Ostath, A. et al. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Sci Rep. 13, 14856 (2023). Available from: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available from: [Link]

-

Marchese, A. et al. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. Crit Rev Microbiol. 43, 668-689 (2017). Available from: [Link]

-

Bani, S. et al. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Anticancer Agents Med Chem. 16, 814-26 (2016). Available from: [Link]

-

Barboza, J. N. et al. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement. Oxid Med Cell Longev. 2018, 5271842 (2018). Available from: [Link]

-

Zou, X. et al. Anticancer Properties of Eugenol: A Review. Oxid Med Cell Longev. 2021, 2468562 (2021). Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. Available from: [Link]

-

Ali, H. S. M. et al. Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori. Antibiotics (Basel). 12, (2023). Available from: [Link]

-

What is the mechanism of Eugenol? - Patsnap Synapse. Available from: [Link]

-

Jaganathan, S. K. & Supriyanto, E. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells. Molecules. 17, 6290-304 (2012). Available from: [Link]

-

Barboza, J. N. et al. Action of Eugenol in Cancer. Encyclopedia. 2, 1795-1810 (2022). Available from: [Link]

-

Balouiri, M., Sadiki, M. & Ibnsouda, S. K. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. J Prev Med Hyg. 62, E1-E7 (2021). Available from: [Link]

-

Eugenol's Molecular Warfare against Human Leukemia K562 cells: In Vitro Insights to Chemotherapeutic Potentials. Available from: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]

-

Antibacterial Activity and Applications of Eugenol-Based Polymeric Materials. Available from: [Link]

-

C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules. Available from: [Link]

-

4.4. DPPH Assay - Bio-protocol. Available from: [Link]

-

Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing). Available from: [Link]

-

Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint | Semantic Scholar. Available from: [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]

-

Minimal Inhibitory Concentration (MIC) - Protocols.io. Available from: [Link]

-

Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - MDPI. Available from: [Link]

-